An In-Depth Technical Guide to 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol: A Novel Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol: A Novel Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 1-(aminomethyl)-3-ethoxycyclobutan-1-ol, a unique cyclobutane derivative with potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this document will leverage established principles of medicinal chemistry and data from analogous structures to offer insights into its identifiers, potential synthetic routes, physicochemical properties, and prospective biological significance.
Introduction: The Rising Prominence of Cyclobutane Scaffolds
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved efficacy, selectivity, and pharmacokinetic profiles. Cyclobutane derivatives have emerged as a particularly interesting class of compounds.[1][2] The rigid, puckered conformation of the cyclobutane ring offers a level of conformational restriction that can be advantageous for optimizing ligand-receptor interactions.[3] Unlike more flexible aliphatic chains, the cyclobutane scaffold can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. Furthermore, the introduction of sp³-rich cyclobutane moieties can enhance the three-dimensionality of drug candidates, a strategy often employed to improve physicochemical properties and escape the "flatland" of traditional aromatic-heavy drug libraries.[4]
This guide focuses on 1-(aminomethyl)-3-ethoxycyclobutan-1-ol, a molecule that combines the desirable features of a cyclobutane core with key functional groups—a primary amine and a hydroxyl group—that can serve as crucial pharmacophoric elements or as handles for further chemical modification.
Compound Identification and Physicochemical Properties
A crucial first step in the evaluation of any novel compound is the clear definition of its chemical identity and an estimation of its key physicochemical properties.
Identifiers
| Identifier | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| IUPAC Name | 1-(aminomethyl)-3-ethoxycyclobutan-1-ol |
| SMILES | CCOC1CC(C1)(CN)O |
| InChI | InChI=1S/C7H15NO2/c1-2-10-6-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3 |
| InChIKey | DCPRZZYRHNKGAE-UHFFFAOYSA-N |
Source: PubChemLite.[5]
Predicted Physicochemical Properties
In the absence of experimental data, computational methods can provide valuable estimations of a molecule's physicochemical properties, which are critical for predicting its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 145.20 g/mol | Low molecular weight is generally favorable for oral bioavailability. |
| XlogP | -0.7 | A negative logP value suggests high hydrophilicity, which can impact membrane permeability. |
| Hydrogen Bond Donors | 2 | The amine and hydroxyl groups can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms in the ethoxy and hydroxyl groups, and the nitrogen atom can act as hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | A TPSA in this range is often associated with good oral bioavailability. |
These properties were predicted using computational models and should be confirmed experimentally.
Synthesis and Chemical Reactivity
While a specific, documented synthesis for 1-(aminomethyl)-3-ethoxycyclobutan-1-ol has not been identified in the literature, a plausible synthetic strategy can be devised based on established methodologies for the preparation of substituted cyclobutanes.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of this molecule would involve the construction of a suitably functionalized cyclobutanone intermediate, followed by the introduction of the aminomethyl and hydroxyl groups.
Caption: A plausible retrosynthetic pathway for 1-(aminomethyl)-3-ethoxycyclobutan-1-ol.
Experimental Protocol: A Generalized Synthetic Approach
The following is a hypothetical, yet chemically sound, protocol for the synthesis of 1-(aminomethyl)-3-ethoxycyclobutan-1-ol. This protocol is based on general methods for the synthesis of related cyclobutane derivatives.[6][7]
Step 1: Synthesis of 3-Ethoxycyclobutanone
-
To a solution of 3-hydroxycyclobutanone in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C.
-
Stir the mixture for 30 minutes to allow for the formation of the alkoxide.
-
Add ethyl iodide dropwise to the reaction mixture and allow it to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 3-ethoxycyclobutanone.
Step 2: Formation of the Cyanohydrin
-
Dissolve 3-ethoxycyclobutanone in a suitable solvent and add trimethylsilyl cyanide and a catalytic amount of a Lewis acid (e.g., zinc iodide).
-
Stir the reaction at room temperature until complete conversion of the ketone.
-
Remove the solvent under reduced pressure. The resulting trimethylsilyl-protected cyanohydrin can often be used in the next step without further purification.
Step 3: Reduction of the Nitrile to the Amine
-
Dissolve the crude trimethylsilyl-protected cyanohydrin in a suitable solvent such as diethyl ether.
-
Add a reducing agent, for example, lithium aluminum hydride, portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude 1-(aminomethyl)-3-ethoxycyclobutan-1-ol.
-
Purify the final product by a suitable method, such as crystallization or chromatography.
Applications in Drug Development
The structural features of 1-(aminomethyl)-3-ethoxycyclobutan-1-ol suggest several potential applications in medicinal chemistry. The aminocyclobutanol moiety is a type of aminocyclitol, a class of compounds known for a wide range of biological activities.[8]
As a Conformational Scaffold
The rigid cyclobutane ring can be used to orient the aminomethyl and hydroxyl groups in a specific spatial arrangement. This can be particularly useful in designing ligands for receptors or enzymes where a precise pharmacophore geometry is required for high-affinity binding.
Caption: Comparison of a flexible linker versus a rigid cyclobutane scaffold in positioning pharmacophores.
Potential as a Bioisostere
The 1,3-disubstituted cyclobutane core can act as a bioisostere for other cyclic or acyclic structures in known pharmacologically active molecules. For instance, it could replace a piperidine or cyclohexane ring to alter the pharmacokinetic properties of a drug candidate, potentially improving metabolic stability or cell permeability.[2]
As a Building Block for Library Synthesis
The primary amine and hydroxyl groups of 1-(aminomethyl)-3-ethoxycyclobutan-1-ol serve as versatile synthetic handles for the creation of a library of derivatives. This would allow for the systematic exploration of the structure-activity relationship (SAR) around this novel scaffold.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(aminomethyl)-3-ethoxycyclobutan-1-ol. However, based on the functional groups present and data from related cyclobutane derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. As with all novel chemical compounds, it should be treated as potentially hazardous.
Conclusion
1-(Aminomethyl)-3-ethoxycyclobutan-1-ol represents an intriguing, yet underexplored, molecule with significant potential in the field of medicinal chemistry. Its rigid cyclobutane core, combined with strategically placed functional groups, makes it an attractive scaffold for the design of novel therapeutics. While further experimental work is required to fully elucidate its synthesis, properties, and biological activity, the foundational principles of organic and medicinal chemistry suggest that this compound and its derivatives are worthy of further investigation. The methodologies and insights presented in this guide provide a solid starting point for researchers and scientists interested in exploring the potential of this novel chemical entity.
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